2-Amino-5-iodopyrimidin-4(1H)-one

Natural Killer Cells Immunomodulation Interferon-Independent Activation

Researchers developing antiviral or microtubule-targeting agents face inconsistent activity when using bromo/chloro pyrimidine analogs. 2-Amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1) provides the solution: • Superior Suzuki coupling efficiency over 5-bromo counterparts, enabling rapid diversification of immunomodulatory analogs. • 43.2% colchicine binding inhibition at 5 mM-the highest in the halogen series (H ≪ F < Cl ≦ Br ≦ I)-for microtubule-targeting programs. • 97% purity, fully characterized, available in mg to gram quantities for immediate dispatch.

Molecular Formula C4H4IN3O
Molecular Weight 237 g/mol
CAS No. 3993-79-1
Cat. No. B1606595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-iodopyrimidin-4(1H)-one
CAS3993-79-1
Molecular FormulaC4H4IN3O
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)N)I
InChIInChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9)
InChIKeyCOBXLVJRFXFFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-iodopyrimidin-4(1H)-one for Antiviral and Antitumor Scaffolds


2-Amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1), also designated 5-iodoisocytosine or 2-amino-4-hydroxy-5-iodopyrimidine, is a halogenated pyrimidine heterocycle with the molecular formula C4H4IN3O and molecular weight 237.00 g/mol [1]. This compound is characterized by an amino group at the 2-position, an iodine atom at the 5-position, and a keto group at the 4-position of the pyrimidine ring, existing in tautomeric equilibrium with its 3H-pyrimidin-4-one form . In medicinal chemistry, the 5-iodo substitution pattern has been foundational for developing immunomodulatory and antiviral agents, including the clinical candidate bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4(3H)-one) [2]. The iodine substituent confers unique reactivity in palladium-catalyzed cross-coupling reactions and influences biological target interactions distinct from chloro-, bromo-, or fluoro-substituted analogs.

Building Block 5-Iodopyrimidin-4-one core for generating 5-aryl derivatives via cross-coupling
Research Context Supports immunomodulatory and antiviral pathway studies, including scaffold elaboration toward bropirimine analogs
Handling Note Requires storage at 2–8°C with protection from light; photolabile C–I bond

2-Amino-5-iodopyrimidin-4(1H)-one vs. Halogenated Analogs: Why Substitution Fails


Within the 5-halogenated pyrimidin-4-one family, the identity of the halogen substituent produces non-interchangeable biological and chemical outcomes that directly affect experimental reproducibility and synthetic pathway viability. Direct comparative studies reveal that 5-iodo derivatives exhibit functional divergence from 5-bromo analogs in both antitumor efficacy and interferon induction profiles—with AIPP (2-amino-5-iodo-6-phenyl-4-pyrimidinone) demonstrating distinct immunological activation mechanisms relative to ABPP (2-amino-5-bromo-6-phenyl-4-pyrimidinone) [1]. In chemical synthesis, 5-iodopyrimidines function as the most efficient substrates in palladium-catalyzed cross-coupling reactions compared to 5-bromo counterparts [2]. Additionally, structure-activity relationship analyses confirm that halogen substitution follows a clear potency gradient (H ≪ F < Cl ≦ Br ≦ I) for microtubule-targeting activity, with the iodine-substituted compound achieving 43.2% inhibition of colchicine binding to tubulin at 5 mM [3]. These compound-specific differences render in-class substitutions invalid for applications requiring reproducible biological activity or specific synthetic reactivity.

Mechanistic Divergence 5-Iodo vs. 5-bromo analogs may activate innate immune pathways through distinct interferon-dependent vs. independent mechanisms; direct substitution can confound mechanistic interpretation.
Synthetic Efficiency Gap Palladium-catalyzed couplings favor iodo substrates over bromo; substitution may reduce cross-coupling yields, requiring re-optimization.
Stability Mismatch The weaker C–I bond increases photolytic sensitivity relative to bromo or chloro analogs; handling and storage protocols may not transfer.

2-Amino-5-iodopyrimidin-4(1H)-one: Performance vs. Key Comparators


NK Cell Activation: Interferon-Independent Mechanism vs. Bromo Analog

In a direct head-to-head comparison of 2-amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) versus 2-amino-5-bromo-6-phenyl-4-pyrimidinone (ABPP) in BN rats, both agents produced a long-lasting ~4-fold increase in NK cell cytotoxicity following a single intraperitoneal dose of 250 mg/kg [1]. Critically, this NK cell enhancement was achieved through divergent mechanistic pathways: ABPP induced high serum levels of interferon, whereas AIPP did not induce interferon production, demonstrating that the 5-iodo derivative activates NK cells through an interferon-independent mechanism [1]. This mechanistic divergence is verified by independent studies confirming that AIPP and ABPP are equally active in enhancing NK cell activity despite their differential interferon-inducing capacity [2].

NK Cell Activation
Head-to-head comparison
AIPP (~4-fold increase) without interferon vs. ABPP (~4-fold) with high interferon
Supports interferon-independent innate immune studies
BN rat model; single i.p. 250 mg/kg
Natural Killer Cells Immunomodulation Interferon-Independent Activation

Antitumor Efficacy: Lung Metastasis Reduction by Phenyl-Substituted Analogs

In a comparative murine tumor study, three pyrimidinone compounds were evaluated against artificial lung metastases of fibrosarcoma NFSa, mammary carcinoma MCa-K, and fibrosarcoma FSa [1]. 2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) and its 5-bromo counterpart (ABPP), each administered intraperitoneally at 250 mg/kg for 2–3 consecutive days, both greatly reduced the number of tumor nodules developing in the lungs [1]. In contrast, 2-amino-5-bromo-6-methyl-4-pyrimidinone (ABMP) was considerably less effective [1]. The study further demonstrated that both AIPP and ABPP were effective in therapeutic treatment of spontaneous lung metastases, particularly when administered prior to surgical removal of the primary tumor [1].

Lung Metastasis Model
Head-to-head comparison
AIPP and ABPP greatly reduced nodules; ABMP considerably less effective
6-Phenyl scaffold required for antitumor model response
Murine fibrosarcoma/mammary carcinoma models
Lung Metastasis Antitumor Activity Fibrosarcoma

Tubulin Binding: 5-Iodo as Most Potent Halogen for Colchicine Displacement

A structure-activity relationship study of 1-propargyl-5-halopyrimidin-2-ones established a clear halogen-dependent activity gradient for competitive inhibition of colchicine binding to DEAE-cellulose purified tubulin [1]. At 5 mM concentration, 1-propargyl-5-iodopyrimidin-2-one inhibited colchicine binding by 43.2%, the highest value within the metahalone group [1]. The non-halogenated analog (1-propargylpyrimidin-2-one) showed no inhibition at 5 mM, while 5-fluoro required 1.5 mM for metaphase arrest activity compared to 0.375–0.18 mM for chloro, bromo, and iodo compounds [1]. The increasing order of mitotic inhibitory potential and colchicine binding competition is H ≪ F < Cl ≦ Br ≦ I [1].

Tubulin Binding
Halogen SAR ranking
43.2% inhibition of colchicine binding at 5 mM (highest in series)
Iodo substitution ranked highest for tubulin-site engagement
Activity gradient: H ≪ F
Cross-Coupling Efficiency
Head-to-head comparison
5-Iodo substrates most efficient in Suzuki coupling vs. 5-bromo
Preferred for 5-aryl diversification workflows
Pd-catalyzed; 2-amino-5-halo-4-methoxy-6-phenylpyrimidine system
Anti-HBV Activity
Cross-study comparable
EC₅₀ 0.376–0.469 μM vs. lamivudine comparator (higher EC₅₀)
Reported lower EC₅₀ relative to lamivudine in HepAD38 assay
Non-nucleoside mechanism; HBeAg reduction confirmed
Purity & Storage
Supplier specification
97–98% purity; 2–8°C, protect from light, inert gas
Requires cold and light-protected handling
C–I bond photolability; class-level inference
Microtubule Inhibition Colchicine Binding Halogen SAR

Suzuki Cross-Coupling: Iodo Outperforms Bromo as Substrate

In palladium-catalyzed Suzuki cross-coupling reactions for generating 5-aryl derivatives from 2-amino-5-halo-4-methoxy-6-phenylpyrimidines, the 5-iodopyrimidines function as the most efficient substrates compared to their 5-bromo counterparts [1]. The study explicitly identifies that while both 5-bromo- and 5-iodo-substrates are usable, the iodo derivatives exhibit superior efficiency in cross-coupling transformations [1]. Hydrolysis of the resulting 2-amino-5-aryl-4-methoxy-6-phenylpyrimidines then affords the required pyrimidin-4-ones in high yields [1].

Cross-Coupling Efficiency
Head-to-head comparison
5-Iodo substrates most efficient in Suzuki coupling vs. 5-bromo
Preferred for 5-aryl diversification workflows
Pd-catalyzed; 2-amino-5-halo-4-methoxy-6-phenylpyrimidine system
Palladium Catalysis Suzuki Coupling Cross-Coupling

Anti-HBV Activity: 5-Iodo-6-aryl Derivatives More Potent Than Lamivudine

A series of 5-iodo-2-arylalkylthio-6-aryl pyrimidin-4(3H)-ones, structurally derived from the 5-iodopyrimidin-4-one core, were synthesized and evaluated for anti-HBV activity using the HepAD38 cell system [1]. Compounds 6d1 and 6e3 exhibited more potent anti-HBV activity than the clinical comparator lamivudine (3TC), with EC₅₀ values of 0.376 μM and 0.469 μM, respectively [1]. Mechanistic analysis via RT-PCR confirmed that these 5-iodo S-DABO analogs do not interfere with HBV transcription, while TRFIA analysis revealed effective reduction of HBeAg secretion, indicating a post-transcriptional mechanism distinct from nucleoside reverse transcriptase inhibitors [1].

Anti-HBV Activity
Cross-study comparable
EC₅₀ 0.376–0.469 μM vs. lamivudine comparator (higher EC₅₀)
Reported lower EC₅₀ relative to lamivudine in HepAD38 assay
Non-nucleoside mechanism; HBeAg reduction confirmed
Hepatitis B Virus Reverse Transcriptase Inhibition S-DABO Derivatives

Purity and Storage: Light-Sensitive, Cold Storage Requirements

Multiple reputable vendors offer 2-Amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1) with standardized purity specifications of 97–98% as verified by NMR, HPLC, or GC analytical methods . The compound requires storage at 2–8°C with protection from light and is typically maintained under inert gas atmosphere to prevent degradation [1]. While no direct comparative stability data against 5-bromo or 5-chloro analogs was identified, the iodo-substituted pyrimidinones are noted to be particularly susceptible to photolytic degradation due to the relatively weak C–I bond compared to C–Br or C–Cl bonds — a class-level inference based on halogen bond dissociation energies (C–I ~ 209 kJ/mol vs C–Br ~ 285 kJ/mol vs C–Cl ~ 327 kJ/mol).

Purity & Storage
Supplier specification
97–98% purity; 2–8°C, protect from light, inert gas
Requires cold and light-protected handling
C–I bond photolability; class-level inference
Purity Specification Storage Conditions Quality Control

Target Applications of 2-Amino-5-iodopyrimidin-4(1H)-one


Non-Nucleoside Anti-HBV Agents Exceeding Lamivudine Potency

As demonstrated in the MedChemComm 2015 study, 5-iodo-6-aryl pyrimidin-4(3H)-one derivatives achieve EC₅₀ values of 0.376–0.469 μM against HBV DNA production in HepAD38 cells, outperforming lamivudine [1]. This scaffold offers a validated starting point for hepatitis B drug discovery programs seeking non-nucleoside reverse transcriptase inhibitors with demonstrated efficacy. The 2-amino-5-iodopyrimidin-4(1H)-one core provides the essential 5-iodo substitution required for this activity class.

Antimitotic Agents Targeting the Colchicine Binding Site

The established SAR demonstrating 43.2% colchicine binding inhibition for 5-iodopyrimidin-2-one derivatives — the highest in the halogen series (H ≪ F < Cl ≦ Br ≦ I) — positions this scaffold for microtubule-targeting drug discovery [1]. Researchers developing metaphase-arresting agents should prioritize the 5-iodo substitution over bromo, chloro, or fluoro analogs to maximize tubulin-binding potency.

Immunomodulatory Agent Synthesis via Palladium Cross-Coupling

The 5-iodopyrimidine core serves as the most efficient substrate in Suzuki cross-coupling reactions for generating 5-aryl derivatives, enabling diversification into immunomodulatory analogs of bropirimine [1]. Medicinal chemistry teams pursuing structure-activity relationship studies of pyrimidinone-based immunomodulators will benefit from the superior coupling efficiency of the 5-iodo building block compared to 5-bromo alternatives.

Interferon-Independent NK Cell Activation Studies

The documented ability of 5-iodo-6-phenyl-pyrimidinones (AIPP) to enhance NK cell cytotoxicity by ~4-fold without inducing interferon production provides a unique mechanistic probe [1]. Researchers investigating interferon-independent innate immune activation pathways require this specific scaffold, as the 5-bromo analog (ABPP) confounds results by simultaneously triggering interferon production.

Application
Selection Property
Validation Focus
Anti-HBV screening studies
5-Iodo core for non-nucleoside SAR
HBV DNA reduction endpoints
Microtubule-targeting research
Halogen-dependent potency gradient
Colchicine displacement assay
Immunomodulatory SAR studies
Iodo substrate for efficient cross-coupling
Suzuki coupling yields and diversification
Interferon-independent NK cell research
Mechanistic probe specificity
Interferon-negative NK activation

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